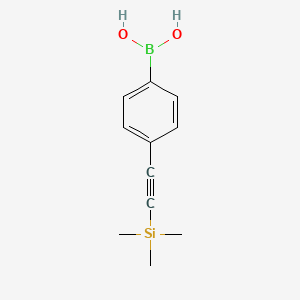

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-trimethylsilylethynyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUXXSJYZORMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675350 | |

| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630127-51-4 | |

| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: A Bifunctional Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid (CAS 630127-51-4) is a highly versatile bifunctional reagent that has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates two key reactive sites: a boronic acid moiety, which is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a trimethylsilyl (TMS)-protected terminal alkyne, a gateway to Sonogashira couplings and click chemistry upon deprotection.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

Strategic Approach: A Two-Stage Retrosynthesis

The most reliable and modular approach to synthesizing the target molecule involves a two-step sequence starting from commercially available materials. The retrosynthetic analysis reveals a logical disconnection at the carbon-boron bond, identifying (4-bromophenylethynyl)trimethylsilane as the key intermediate. This intermediate is, in turn, accessible via a Sonogashira coupling.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous because it utilizes the robust and high-yielding Sonogashira reaction to construct the carbon-carbon triple bond first, followed by the conversion of the stable aryl bromide to the boronic acid.

Part I: Synthesis of the Key Intermediate: (4-Bromophenylethynyl)trimethylsilane

The cornerstone of this initial step is the Sonogashira cross-coupling reaction. This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[3]

The "Why": Mechanistic Insights into the Sonogashira Coupling

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through a synergistic interplay between palladium and copper catalysts.

Sources

An In-Depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core physicochemical data, field-proven protocols, and mechanistic insights to facilitate its effective application.

Introduction: A Multifunctional Building Block

This compound is a synthetic organic compound distinguished by its dual reactive sites: a boronic acid group and a trimethylsilyl (TMS)-protected terminal alkyne. This unique structure positions it as a highly valuable building block for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] Simultaneously, the TMS-ethynyl group serves as a stable, protected precursor to a terminal alkyne, which can be unmasked for subsequent transformations like Sonogashira coupling or click chemistry. This dual functionality allows for sequential, controlled modifications, making it an indispensable tool in multistep syntheses.

Molecular Structure and Physicochemical Properties

The compound's utility is fundamentally linked to its distinct chemical properties. The boronic acid group is an electron-withdrawing Lewis acid, while the TMS-ethynyl group offers a sterically shielded, reactive π-system.

Core Compound Identifiers and Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 630127-51-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅BO₂Si | [3][4][5] |

| Molecular Weight | 218.13 g/mol | [3][4] |

| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]boronic acid | [3][4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [7] |

Stability and Handling: The Boroxine Equilibrium

A critical consideration when working with arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium, and the presence of water can shift it back toward the monomeric boronic acid form.

-

Expert Insight: While boroxine formation can complicate characterization and stoichiometry, it does not typically inhibit reactivity in cross-coupling reactions, as the boroxine can act as a slow-release source of the active boronic acid monomer under reaction conditions. However, for precise analytical work, it is crucial to be aware of this equilibrium. Storage in a desiccator or under an inert atmosphere is recommended to maintain purity and minimize boroxine formation.

Caption: Reversible equilibrium between the boronic acid monomer and its trimeric boroxine anhydride.

Synthesis and Characterization

General Synthetic Pathway

This compound is commonly synthesized from (4-bromophenylethynyl)trimethylsilane.[3] The synthesis involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Caption: A typical synthetic route to the target compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (4-bromophenylethynyl)trimethylsilane dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the mixture is stirred for 1 hour at this temperature.

-

Borylation: Triisopropyl borate is added dropwise, maintaining the temperature at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid and stirred vigorously for 1-2 hours.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Characterization

Confirming the identity and purity of the final product is essential. Below are the expected spectral features.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.8-8.0 (d, 2H), δ ~7.4-7.6 (d, 2H), δ ~0.25 (s, 9H) | Aromatic protons adjacent to the boronic acid group are deshielded. The nine equivalent protons of the TMS group appear as a sharp singlet. |

| ¹³C NMR | Aromatic signals (~125-140 ppm), Alkyne signals (~95-105 ppm), TMS signal (~0 ppm) | Confirms the presence of the phenyl ring, the alkyne, and the TMS group. |

| ¹¹B NMR | δ ~28-30 ppm | A broad singlet characteristic of a trigonal planar arylboronic acid. |

| IR (cm⁻¹) | ~3300 (O-H, broad), ~2150 (C≡C, sharp), ~1350 (B-O) | Key vibrational modes for the hydroxyl, alkyne, and boronic acid functionalities. |

-

Trustworthiness Pillar: The combination of these spectroscopic techniques provides a self-validating system for structural confirmation. For example, the presence of both the characteristic ¹¹B NMR signal and the 9H singlet in the ¹H NMR spectrum provides strong evidence for the intact bifunctional molecule.

Key Applications in Synthetic Chemistry

The true power of this reagent lies in its ability to participate in sequential, orthogonal reactions.

Suzuki-Miyaura Cross-Coupling

This is the most prominent application, where the boronic acid serves as the nucleophilic partner to couple with an organic halide or triflate in the presence of a palladium catalyst and a base.[][9]

-

Mechanistic Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the organic halide (Ar-X). A crucial transmetalation step follows, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Post-Coupling Deprotection and Further Functionalization

After the Suzuki coupling, the TMS group can be selectively removed to reveal a terminal alkyne. This is typically achieved under mild conditions using a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.

-

Expertise & Experience: The choice of deprotection method is critical. For sensitive substrates, enzymatic or milder fluoride-based methods are preferred. For robust molecules, methanolic K₂CO₃ is a cost-effective and efficient choice. This newly exposed alkyne is now available for a host of reactions, enabling the synthesis of complex conjugated systems.

Caption: Orthogonal reaction sequence enabled by the bifunctional reagent.

Conclusion

This compound is a powerful and enabling reagent. Its well-defined physicochemical properties, coupled with its dual reactivity, provide a reliable platform for advanced organic synthesis. By understanding its stability, handling requirements, and the mechanistic principles behind its reactions, researchers can confidently leverage this building block to construct novel molecules for applications ranging from pharmaceuticals to advanced materials.

References

-

Alfa Chemistry. CAS 630127-51-4 (4-[(Trimethylsilyl)ethynyl]phenyl)boronic acid.

-

PubChem. This compound | C11H15BO2Si | CID 46739765.

-

Sigma-Aldrich. This compound | 630127-51-4.

-

Santa Cruz Biotechnology. (4-[(Trimethylsilyl)ethynyl]phenyl)boronic acid | CAS 630127-51-4.

-

AChemBlock. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4.

-

Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

-

BOC Sciences. (2023). Applications of Suzuki Coupling Reaction.

-

MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

-

Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction.

-

X-MOL. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.

-

ChemRxiv. Boronic acid with high oxidative stability and utility in biological contexts.

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

-

Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

-

Parchem. (4-[(Trimethylsilyl)Ethynyl]Phenyl)Boronic Acid (Cas 630127-51-4).

-

iChemical. (4-[(Trimethylsilyl)ethynyl]phenyl)boronic acid, CAS No. 630127-51-4.

-

Sigma-Aldrich. 4-(Trimethylsilyl)phenylboronic acid synthesis.

-

ChemicalBook. (4-[(TRIMETHYLSILYL)ETHYNYL]PHENYL)BORONIC ACID.

Sources

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]

- 7. (4-[(TRIMETHYLSILYL)ETHYNYL]PHENYL)BORONIC ACID CAS#: 630127-51-4 [m.chemicalbook.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid CAS number 630127-51-4

An In-depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Executive Summary

This compound is a cornerstone bifunctional building block in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of a boronic acid and a protected terminal alkyne within the same molecule. This guide provides an in-depth exploration of its properties, synthesis, and application, focusing on a powerful sequential cross-coupling strategy. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to enable the efficient construction of complex molecular architectures with precision and control.

The Strategic Importance: A Tale of Two Functional Groups

At first glance, the structure of this compound is unassuming. However, its power is derived from the deliberate pairing of two of organic chemistry's most reliable functional groups, allowing for a programmed, stepwise approach to molecular assembly.

-

The Suzuki-Miyaura Anchor (Boronic Acid): The boronic acid moiety is a highly reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction excels at forming C(sp²)–C(sp²) bonds, making it a workhorse for constructing biaryl and heteroaryl-aryl scaffolds common in pharmaceuticals and organic electronics.[2][4] Its mild conditions and tolerance for a vast array of other functional groups make it an ideal first step in a multi-step synthesis.

-

The Latent Nucleophile (TMS-Protected Alkyne): The trimethylsilyl (TMS) group serves as a robust shield for the terminal alkyne's acidic proton. This protection is critical, as it prevents the alkyne from interfering with the Suzuki-Miyaura reaction. The TMS group is stable under the basic conditions of the Suzuki coupling but can be selectively cleaved under exceptionally mild conditions, such as with a fluoride source or simple base-catalyzed methanolysis.[5][6] Once deprotected, the terminal alkyne is revealed, ready to participate in a second, distinct set of reactions, most notably the Sonogashira coupling, to form conjugated enynes and arylalkynes.[7][8]

This elegant design enables a powerful synthetic sequence: Build the core scaffold via Suzuki, then elaborate via Sonogashira.

Caption: Orthogonal reactive sites of the subject molecule.

Technical Data Sheet

Accurate physical and spectroscopic data are critical for reaction setup, monitoring, and product characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 630127-51-4 | [9][10][11] |

| Molecular Formula | C₁₁H₁₅BO₂Si | [9][11][12] |

| Molecular Weight | 218.14 g/mol | [12] |

| Appearance | White to off-white solid | [10] |

| Purity | Typically ≥95% | [12] |

| Solubility | Soluble in polar organic solvents (THF, Dichloromethane, Methanol) | [10] |

| Storage | Keep refrigerated under an inert atmosphere |

Spectroscopic Profile - A Self-Validating System:

-

¹H NMR: The proton NMR spectrum provides immediate confirmation of the key structural motifs. The nine protons of the TMS group will appear as a sharp singlet around δ 0.25 ppm . The aromatic protons of the 1,4-disubstituted ring will present as a classic AA'BB' system, typically two distinct doublets between δ 7.5-8.0 ppm . The two boronic acid protons (-B(OH)₂) are often broad and may appear over a wide range or exchange with water in the solvent.

-

¹³C NMR: Key signals include the TMS methyl carbons near δ 0 ppm , the two acetylenic carbons between δ 90-110 ppm , and the aromatic carbons in the δ 125-140 ppm region. The carbon atom directly attached to the boron (C-B) will often show a broader signal due to quadrupolar relaxation.

-

FT-IR: The infrared spectrum will display a characteristic sharp, medium-intensity peak for the alkyne C≡C stretch around 2150 cm⁻¹ . A very broad and strong O-H stretching band from the boronic acid will dominate the 3200-3500 cm⁻¹ region.

Synthesis: A Representative Protocol

While this reagent is commercially available, understanding its synthesis provides insight into potential impurities. A common strategy involves a selective Sonogashira coupling followed by a lithium-halogen exchange and borylation.

Caption: A common two-step synthesis pathway.

The Core Workflow: Sequential Suzuki-Miyaura and Sonogashira Coupling

This section details the primary application workflow that leverages the molecule's bifunctional nature. The protocol is designed as a self-validating system, where successful completion of each step sets the stage for the next.

Caption: Sequential coupling workflow for complex molecule synthesis.

Detailed Experimental Protocol:

Phase 1: Suzuki-Miyaura Coupling to Form the Biaryl Core

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and a suitable base, typically cesium carbonate (2.0 eq) or potassium carbonate (3.0 eq).

-

Expertise & Causality: Using a slight excess of the boronic acid (1.1-1.3 eq) ensures complete consumption of the often more valuable halide partner. Cesium carbonate is highly effective but hygroscopic; potassium carbonate is a robust, cost-effective alternative.

-

-

Solvent & Catalyst Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Trustworthiness: Thoroughly degassing the solvent is critical. Oxygen can oxidize the Pd(0) active species, poisoning the catalyst and halting the reaction. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting halide is consumed.

-

Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TMS-protected biaryl alkyne.

Phase 2: Unmasking the Alkyne via TMS Deprotection

-

Reaction Setup: Dissolve the purified TMS-protected biaryl alkyne (1.0 eq) from Phase 1 in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.

-

Expertise & Causality: TBAF is highly effective due to the extreme strength of the Silicon-Fluorine bond, which is the driving force for the reaction. An alternative, milder, and more economical method is using potassium carbonate (0.2 eq) in methanol.[5] This is particularly useful if other functional groups in the molecule are sensitive to fluoride ions.

-

-

Reaction & Workup: Stir for 1-3 hours at room temperature, monitoring by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. The resulting terminal biaryl alkyne is often of sufficient purity to proceed directly to the next phase.

Phase 3: Final Elaboration via Sonogashira Coupling

-

Reagent Preparation: In a Schlenk flask under argon, dissolve the terminal biaryl alkyne (1.0 eq) from Phase 2 and the second aryl/heteroaryl halide (1.1 eq) in a suitable solvent such as anhydrous THF or DMF. Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

-

Catalyst Addition: Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2-4 mol%), followed by the copper(I) iodide (CuI) cocatalyst (1-2 mol%).

-

Trustworthiness: The Sonogashira reaction relies on a dual catalytic cycle.[7][8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species for transmetalation to the palladium center. Copper-free versions exist but often require specialized ligands or conditions.[8][13]

-

-

Reaction & Purification: Stir at room temperature or warm gently (40-60 °C) if necessary. Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate and purify the final product by flash column chromatography.

Applications and Impact

The diarylacetylene scaffolds synthesized using this workflow are prevalent in high-value research areas:

-

Drug Discovery: The biaryl motif is a privileged structure in medicinal chemistry. This reagent allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in oncology and virology.[4][14]

-

Materials Science: The rigid, conjugated nature of the diarylacetylene core makes these molecules ideal candidates for organic light-emitting diodes (OLEDs), molecular wires, and other advanced functional materials.

Safety and Handling

As with all organoboron compounds, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid material in a chemical fume hood to avoid inhalation of fine dust.[15][16] Boronic acids can be irritating to the skin, eyes, and respiratory system.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The compound is sensitive to air and moisture.

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, [Link].

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest, Inc., [Link].

-

This compound. PubChem, National Center for Biotechnology Information, [Link].

-

Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, [Link].

-

Preventing TMS alkyne deprotecting in reaction. Reddit r/Chempros, [Link].

-

4-(Trimethylsilyl)phenylboronic Acid Safety Information. PubChem, National Center for Biotechnology Information, [Link].

-

Suzuki Coupling. Organic Chemistry Portal, [Link].

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI, [Link].

-

Organic Acid Standard Operating Procedure. University of Washington Environmental Health & Safety, [Link].

-

Room-Temperature, Copper-Free Sonogashira Reactions. National Institutes of Health, [Link].

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv, [Link].

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, [Link].

-

Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link].

-

Sonogashira Coupling. Organic Chemistry Portal, [Link].

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation. Royal Society of Chemistry, [Link].

-

Sonogashira Coupling. Chemistry LibreTexts, [Link].

-

Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences, [Link].

-

Suzuki cross-coupling reaction. YouTube, [Link]..youtube.com/watch?v=e8-25u427uk).

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.pt [fishersci.pt]

- 17. 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride) | C9H15BO2Si | CID 1710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ehs.washington.edu [ehs.washington.edu]

Structure and characterization of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

An In-depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: Synthesis, Characterization, and Applications

Executive Summary: this compound is a bifunctional synthetic building block of significant interest to researchers in organic synthesis, materials science, and drug discovery. Its structure uniquely combines a versatile boronic acid moiety, amenable to palladium-catalyzed cross-coupling reactions, with a trimethylsilyl-protected alkyne, which serves as a stable precursor to a terminal alkyne for further functionalization. This guide provides a comprehensive overview of its synthesis, detailed protocols for its structural characterization, and an exploration of its key applications, serving as a technical resource for scientists leveraging this reagent in their research.

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound, with CAS Number 630127-51-4, is an organoboron compound that has emerged as a valuable tool in chemical synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups:

-

The Phenylboronic Acid Moiety: This group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[3][4] This allows for the efficient construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.[5][6]

-

The Trimethylsilyl (TMS)-Protected Alkyne: The TMS group serves as a robust protecting group for the terminal alkyne, rendering it stable to a wide range of reaction conditions, including those typically employed in Suzuki couplings.[7] This protection can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a host of transformations, such as Sonogashira couplings, cycloadditions (e.g., "click" chemistry), and other alkyne functionalization reactions.[8][9]

This dual functionality allows for a modular and sequential approach to the synthesis of complex molecules, making it a highly strategic building block for creating diverse chemical libraries and advanced molecular architectures.

Caption: Molecular Structure of this compound.

Synthesis and Purification

The most common and logical synthetic route to this compound starts from (4-bromophenylethynyl)trimethylsilane.[10] The strategy involves a halogen-metal exchange followed by quenching with a boron electrophile.

Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from (4-bromophenylethynyl)trimethylsilane.

Materials:

-

(4-bromophenylethynyl)trimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-bromophenylethynyl)trimethylsilane (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality Insight: This step performs a halogen-metal exchange, converting the aryl bromide into a highly nucleophilic aryllithium species. The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups.

-

-

Borylation: After stirring at -78 °C for 1 hour, add triisopropyl borate (1.2 eq) dropwise.

-

Causality Insight: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

-

-

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Causality Insight: The acidic workup hydrolyzes the initially formed borate ester to the desired boronic acid.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography to yield the final product as a white to off-white solid.[2]

Structural and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 630127-51-4 | [1] |

| Molecular Formula | C₁₁H₁₅BO₂Si | [10] |

| Molecular Weight | 218.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95-98% (typical commercial) | [2][11] |

| Storage | Refrigerator (2-8 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation. Samples are typically dissolved in CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~8.1 ppm (s, 2H): This broad singlet corresponds to the two hydroxyl protons of the B(OH)₂ group. The signal may exchange with D₂O.[12]

-

~7.8 ppm (d, 2H): These are the aromatic protons ortho to the boronic acid group. They appear as a doublet due to coupling with the meta protons.[13]

-

~7.4 ppm (d, 2H): These are the aromatic protons meta to the boronic acid group (and ortho to the alkyne). They appear as a doublet coupled to the ortho protons.

-

~0.2 ppm (s, 9H): A sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. Expected chemical shifts would include signals for the TMS methyl carbons (~ -1 ppm), the two acetylenic carbons (~95-105 ppm), and the four distinct aromatic carbons (~125-140 ppm), including the ipso-carbon attached to the boron atom, which often shows a broader signal.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Electrospray Ionization (ESI-MS) Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in both positive and negative ion modes.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and solid-state packing.

Crystallography Protocol:

-

Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.[14]

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain precise atomic coordinates.

-

Expertise Insight: The resulting structure would confirm the planar geometry of the phenyl ring, the linear arrangement of the C-C≡C-Si unit, and the trigonal planar (or slightly pyramidal) geometry around the boron atom. It would also reveal intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which dictate the crystal packing.[15]

-

Key Applications and Reaction Chemistry

The synthetic power of this reagent lies in its ability to participate in sequential or orthogonal chemical transformations.

Suzuki-Miyaura Cross-Coupling

This reaction couples the boronic acid with an aryl or vinyl halide/triflate to form a new C-C bond.[4][16]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

-

To a flask, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base like K₂CO₃ (2.0 eq).

-

Degas the flask and backfill with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Alkyne Deprotection and Further Functionalization

Following the Suzuki coupling, the TMS group can be easily removed to unmask the terminal alkyne.

TMS Deprotection Protocol:

-

Dissolve the TMS-protected compound in a solvent like THF or methanol.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate.[17]

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and purify to isolate the terminal alkyne.

The resulting terminal alkyne is a versatile handle for numerous reactions, including:

-

Sonogashira Coupling: Further C-C bond formation with another aryl/vinyl halide.

-

Huisgen Cycloaddition ("Click" Chemistry): Reaction with an azide to form a triazole ring, a powerful ligation strategy in drug discovery and bioconjugation.[9]

-

Hydration or Hydroamination: To form ketones or enamines.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) to prevent degradation, as boronic acids can be susceptible to dehydration (forming boroxines) or decomposition over time.

-

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a strategically designed bifunctional reagent that offers chemists a reliable and modular entry point for the synthesis of complex aromatic compounds. Its capacity for selective Suzuki-Miyaura coupling, combined with the latent reactivity of the protected alkyne, provides a powerful platform for building molecular diversity. The robust protocols for its synthesis, characterization, and application underscore its value as a staple building block for researchers at the forefront of pharmaceutical and materials science innovation.

References

-

iChemical. (4-[(Trimethylsilyl)ethynyl]phenyl)boronic acid, CAS No. 630127-51-4. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Ansari, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1363.

- Williams, K. C., & Johnson, J. S. (2012). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic letters, 14(15), 3894–3897.

- Ramani, A., et al. (2022). Recent Advances in the Functionalization of Terminal and Internal Alkynes. Asian Journal of Organic Chemistry, 11(5), e202200047.

-

ResearchGate. Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. Available from: [Link]

-

ResearchGate. Scheme 1 Synthesis of alkyne-functionalized reference compound 11 and... Available from: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Omotowa, B. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Available from: [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction: a critical overview. Chemical Society Reviews, 43(1), 412-443.

-

ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available from: [Link]

-

The Biochemist. (2021). Understanding x-ray crystallography structures. YouTube. Available from: [Link]

- Al-Majid, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5410.

-

ResearchGate. 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. Available from: [Link]

Sources

- 1. This compound | C11H15BO2Si | CID 46739765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functionalized Alkynes [sigmaaldrich.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic Acid

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of modern organic chemistry, particularly within drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. Among the vast arsenal of chemical reagents available, (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has emerged as a cornerstone building block. Its unique trifunctional nature, featuring a boronic acid, a phenyl ring, and a protected ethynyl group, offers chemists a powerful tool for the convergent synthesis of intricate target molecules. This guide provides an in-depth technical overview of its commercial availability, key properties, and practical applications, with a focus on empowering researchers to effectively integrate this reagent into their synthetic workflows.

The significance of this molecule lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction has revolutionized the formation of carbon-carbon bonds, enabling the efficient linkage of diverse molecular fragments.[4] The boronic acid moiety serves as the reactive handle for this transformation, while the trimethylsilyl (TMS) protected acetylene provides a latent reactive site for subsequent functionalization, such as Sonogashira coupling or deprotection to reveal a terminal alkyne. This strategic protection prevents unwanted side reactions and allows for a stepwise, controlled elaboration of the molecular scaffold.

Physicochemical Properties and Identification

A thorough understanding of a reagent's properties is fundamental to its successful application. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 630127-51-4 | [5][6] |

| Molecular Formula | C11H15BO2Si | [5][6] |

| Molecular Weight | 218.13 g/mol | [5][6] |

| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]boronic acid | [5] |

| Appearance | Typically a white to off-white solid | [7] |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran | [7] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound.

Commercial Availability: A Survey of Key Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The choice of supplier often depends on factors such as required purity, quantity, and lead time. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 98% | Available through Aldrich Partner. |

| Alfa Chemistry | Research use | Offers various quantities. |

| Parchem | Specialty chemical supplier | Global distribution. |

| Santa Cruz Biotechnology | Research use | Product for proteomics research.[6] |

| Apollo Scientific | 98% | Offers a range of organic building blocks.[8] |

| AChemBlock | 95.00% | Provides novel building blocks.[9] |

| BLDpharm | Inert atmosphere, 2-8°C storage | Cold-chain transportation available.[10] |

| CymitQuimica | ≥95% | Multiple product listings.[7] |

It is crucial for researchers to consult the supplier's certificate of analysis to confirm the purity and identify any potential impurities that might affect the intended reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][4] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and high yields.[2]

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The trimethylsilyl group on the acetylene is a critical design feature. It serves as a robust protecting group, preventing the acidic terminal alkyne proton from interfering with the basic conditions of the Suzuki coupling. This allows for the selective formation of the biaryl bond without compromising the alkyne functionality, which can be unveiled in a subsequent synthetic step for further elaboration.

dot graph Suzuki_Miyaura_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Generalized workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol

The following is a representative, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is intended as a starting point and may require optimization depending on the specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., aqueous 2M Na2CO3 or K2CO3, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DME)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the palladium catalyst.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. The use of Schlenk techniques is crucial to prevent catalyst degradation.

-

Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.

-

Base: The base is essential for the transmetalation step, converting the boronic acid to a more reactive boronate species.[1] The choice of base can influence the reaction rate and outcome.

-

Solvent: The solvent system is chosen to ensure solubility of the reactants and to facilitate the reaction. A two-phase system with an aqueous base is common.

-

Excess Aryl Halide: A slight excess of the aryl halide can help drive the reaction to completion.

Applications in Drug Discovery and Beyond

The products derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Boronic acids, in general, are crucial building blocks in medicinal chemistry.[3][11] The biaryl motif is a common feature in many pharmaceuticals, and the Suzuki-Miyaura coupling provides a reliable method for its construction.[4] The alkyne functionality can be further elaborated to introduce additional diversity, for example, through click chemistry or conversion to other functional groups.

Conclusion

This compound is a commercially accessible and highly versatile reagent that empowers chemists to construct complex molecular architectures with precision and efficiency. Its strategic utility in the Suzuki-Miyaura coupling, coupled with the latent reactivity of the protected alkyne, makes it an invaluable tool in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its properties, handling, and reaction conditions, as outlined in this guide, will enable researchers to fully harness the synthetic potential of this powerful building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Boron Molecular. (n.d.). R&D Chemicals - Page 1. Retrieved from [Link]

-

Chemsrc. (n.d.). Borate | Chemical Product Catalog. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3299. Retrieved from [Link]

-

Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]

- 8. Benzeneboronic acid pinacol esters Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 9. 4-[(Trimethylsilyl)ethynyl]phenylboronic acid 95.00% | CAS: 630127-51-4 | AChemBlock [achemblock.com]

- 10. 630127-51-4|this compound|BLD Pharm [bldpharm.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a phenyl ring, and a trimethylsilyl-protected ethynyl group, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. The trimethylsilyl (TMS) protected alkyne provides a stable yet readily deprotectable handle for further molecular elaboration, making this compound particularly useful in multi-step synthetic sequences. This guide provides a comprehensive overview of the safe handling, properties, and key applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 630127-51-4 | [2][3] |

| Molecular Formula | C₁₁H₁₅BO₂Si | [2] |

| Molecular Weight | 218.13 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and tetrahydrofuran | [1] |

Safety and Handling

As with any chemical reagent, a thorough understanding of the potential hazards and the implementation of appropriate safety protocols are paramount when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The signal word for this chemical is "Warning" .[3]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize the risk of exposure. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid material outside of a fume hood, to prevent inhalation of dust.

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Disposal

The disposal of this compound and its waste must be handled responsibly and in accordance with local, state, and federal regulations.

-

Waste Characterization: All waste containing this compound should be treated as hazardous waste.

-

Solid Waste: Unused compound and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.

-

Decontamination of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After thorough rinsing and drying, the container's label should be defaced before disposal in the appropriate recycling stream.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups: the boronic acid, the trimethylsilyl-protected alkyne, and the aromatic ring.

The Role of the Boronic Acid Moiety in Suzuki-Miyaura Coupling

The boronic acid group is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Utility of the Trimethylsilyl (TMS) Protected Ethynyl Group

The trimethylsilyl group serves as a protecting group for the terminal alkyne. This is crucial for several reasons:

-

Stability: The TMS group enhances the stability of the alkyne, preventing unwanted side reactions under various conditions, including the Suzuki-Miyaura coupling.

-

Reactivity Control: It prevents the acidic terminal proton of the alkyne from interfering with basic reagents used in the coupling reaction.

-

Sequential Functionalization: The TMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol. This unmasks the terminal alkyne, which can then participate in a wide range of subsequent reactions, including:

-

Sonogashira coupling

-

Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

-

Hydration or hydroboration to form ketones or vinylboranes, respectively.

-

This "protect-couple-deprotect-react" strategy is a cornerstone of modern organic synthesis, allowing for the controlled and sequential construction of complex molecules.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions should always be optimized for a given substrate, the following protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as "privileged" structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as carbohydrates and enzyme active sites.[5] This property has been exploited in the design of a wide range of therapeutic agents.

The general strategy involves:

-

Scaffold Construction: Utilizing the Suzuki-Miyaura coupling to link the (4-((trimethylsilyl)ethynyl)phenyl) core to other aromatic or heteroaromatic systems, thereby creating a diverse library of biaryl compounds.

-

Further Diversification: Deprotecting the TMS-alkyne and using the terminal alkyne as a point for further molecular elaboration through reactions like Sonogashira coupling or click chemistry. This allows for the introduction of additional pharmacophoric elements.

This modular approach enables the rapid exploration of chemical space around a core scaffold, a key strategy in lead optimization during the drug discovery process.

Conclusion

This compound is a powerful and versatile building block for organic synthesis, offering a gateway to a wide array of complex molecular structures. Its utility is particularly pronounced in the context of drug discovery, where its capacity for controlled, sequential functionalization via Suzuki-Miyaura coupling and alkyne chemistry allows for the efficient generation of novel compound libraries. However, its handling requires a diligent approach to safety, including the consistent use of appropriate personal protective equipment and adherence to established protocols for storage and disposal. By understanding and respecting the reactivity and hazards of this compound, researchers can safely and effectively leverage its synthetic potential to advance their scientific goals.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Couto, N., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7113. Available at: [Link]

-

Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

-

Baran, P. S., et al. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. R&D World. Retrieved from [Link]

-

Organic Chemistry Portal. Protecting Groups. Retrieved from [Link]

-

Chegg. The use of protecting groups is common in organic... Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 630127-51-4|this compound|BLD Pharm [bldpharm.de]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the solubility characteristics of (4-((trimethylsilyl)ethynyl)phenyl)boronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing solubility and to provide actionable protocols for empirical determination.

Introduction: The Significance of this compound

This compound is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction[1][2]. Its utility in the formation of carbon-carbon bonds makes it an invaluable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients[3]. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, facilitating purification processes, and developing robust formulations.

The structure of this compound, featuring a boronic acid moiety, a phenyl ring, and a trimethylsilyl-protected ethynyl group, presents a unique combination of polar and nonpolar characteristics that dictate its solubility behavior. The trimethylsilyl group, in particular, enhances the compound's stability and lipophilicity, influencing its solubility profile[1][4].

The Theoretical Framework of Boronic Acid Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5][6]. For boronic acids, several key factors come into play:

-

Polarity and Hydrogen Bonding: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates dissolution in polar solvents that can engage in hydrogen bonding[7].

-

Solvent-Solute Interactions: The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

The Complication of Boroxine Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[8][9]. This equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the phenyl ring[9]. Since boroxines exhibit different solubility profiles from their corresponding boronic acids, this equilibrium can lead to challenges in obtaining reproducible solubility data[9].

Qualitative and Analog-Driven Quantitative Solubility Insights

While specific, extensive quantitative solubility data for this compound is not widely available in the public domain, qualitative information and data from structurally analogous compounds provide valuable predictive insights.

Qualitative Solubility:

General supplier information and chemical databases indicate that this compound is soluble in common organic solvents such as dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF)[1]. This is consistent with the presence of the lipophilic trimethylsilyl group and the overall organic character of the molecule.

Quantitative Data from Analogous Phenylboronic Acids:

To provide a reasonable estimation of the solubility of this compound, it is instructive to examine the solubility of phenylboronic acid and its derivatives in a range of organic solvents. The following table summarizes experimentally determined solubility data for phenylboronic acid, which can serve as a baseline for understanding the behavior of its substituted analogs.

| Solvent | Solvent Class | Phenylboronic Acid Solubility (Mole Fraction, x) at 298.15 K (25 °C) | Reference |

| Chloroform | Halogenated | Moderate | [9][10] |

| 3-Pentanone | Ketone | High | [9][10] |

| Acetone | Ketone | High | [9][10] |

| Dipropyl ether | Ether | High | [9][10] |

| Methylcyclohexane | Hydrocarbon | Very Low | [9][10] |

Note: This data is for the parent phenylboronic acid and should be used as a comparative reference. The presence of the trimethylsilyl ethynyl group in the target molecule is expected to increase its solubility in less polar and nonpolar solvents compared to phenylboronic acid.

The esterification of boronic acids generally leads to an increase in their solubility in organic solvents[11]. For instance, the pinacol ester of phenylboronic acid demonstrates significantly higher solubility across a range of organic solvents compared to the parent acid[9][10].

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of precise quantitative data, empirical determination of solubility is often necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents[2][7].

Principle of the Dynamic Method:

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid under controlled temperature changes. A mixture of the solute and solvent of a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into a jacketed glass vessel to prepare a sample of known composition.

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) while ensuring vigorous stirring to maintain homogeneity.

-

Equilibrium Point Determination: Use a luminance probe or visual observation to detect the point at which the turbidity of the solution completely disappears. Record this temperature as the equilibrium point.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (temperature vs. mole fraction).

Self-Validation and Trustworthiness:

The reliability of this method is enhanced by:

-

Slow Heating Rate: A slow heating rate ensures that the system remains close to thermodynamic equilibrium.

-

Vigorous Stirring: This prevents localized supersaturation and ensures a uniform temperature throughout the sample.

-

Reproducibility: Performing multiple measurements at the same composition and ensuring consistent results validates the experimental setup and procedure.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

Practical Implications for Drug Development and Synthesis

A thorough understanding of the solubility of this compound is crucial for its effective application:

-

Reaction Optimization: The choice of solvent can significantly impact the efficiency and course of Suzuki-Miyaura reactions[9]. Ensuring the boronic acid is sufficiently soluble at the reaction temperature is critical for achieving high yields and preventing reaction stalling.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

-

Formulation: For applications in drug discovery, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for formulation development.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently limited, this guide provides a robust framework for understanding and empirically determining its solubility profile. By leveraging the principles of physical organic chemistry, utilizing data from analogous compounds, and employing validated experimental protocols, researchers can effectively navigate the challenges associated with the solubility of this important synthetic building block. The insights and methodologies presented herein are intended to empower scientists to make informed decisions in their research and development endeavors, ultimately leading to more efficient and successful outcomes.

References

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Available at: [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4455. Available at: [Link]

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid.... (n.d.). ResearchGate. Available at: [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]

-

(4-Trimethylsilylphenyl)boronic acid. (n.d.). Solubility of Things. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]e5d9c8a0b3e1c0e1e2)

Sources

- 1. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract